[7-(3-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone
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Overview
Description
The compound 7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic molecule that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a thienylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multi-step organic reactions The initial step often includes the formation of the triazolopyrimidine core through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
- Reduction : Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone group to an alcohol.
- Substitution : The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE has a wide range of applications in scientific research:
- Chemistry : It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry : It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolopyrimidine derivatives with different substituents, such as:
- 7-(3-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
- 7-(3-FLUOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE
Uniqueness: The uniqueness of 7-(3-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and chlorophenyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14ClF3N4OS |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[7-(3-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-ethylthiophen-2-yl)methanone |
InChI |
InChI=1S/C19H14ClF3N4OS/c1-2-12-6-7-13(29-12)16(28)14-15(10-4-3-5-11(20)8-10)27-18(24-9-25-27)26-17(14)19(21,22)23/h3-9,15H,2H2,1H3,(H,24,25,26) |
InChI Key |
MAMDDIANZMUKQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC(=CC=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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